molecular formula C9H14F2N4O B2679794 4-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-5-carboxamide CAS No. 2101199-86-2

4-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B2679794
CAS No.: 2101199-86-2
M. Wt: 232.235
InChI Key: QRAVPLZPDDQKCA-UHFFFAOYSA-N
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Description

4-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of an amino group, a difluoroethyl group, and a propyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethyl halides.

    Amination: The amino group is introduced through amination reactions, often using ammonia or amines under suitable conditions.

    Propylation: The propyl group is introduced through alkylation reactions using propyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and difluoroethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Difluoroethyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group may enhance its binding affinity to these targets, while the amino and propyl groups contribute to its overall stability and reactivity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-(2,2-difluoroethyl)-N-isopropyl-1H-pyrazole-5-carboxamide
  • 4-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide
  • 4-Amino-1-(2,2-difluoroethyl)-N-(2-furylmethyl)-1H-pyrazole-5-carboxamide

Uniqueness

4-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoroethyl group enhances its reactivity and potential interactions with molecular targets, while the propyl group contributes to its overall stability.

Properties

IUPAC Name

4-amino-2-(2,2-difluoroethyl)-N-propylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N4O/c1-2-3-13-9(16)8-6(12)4-14-15(8)5-7(10)11/h4,7H,2-3,5,12H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAVPLZPDDQKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=NN1CC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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